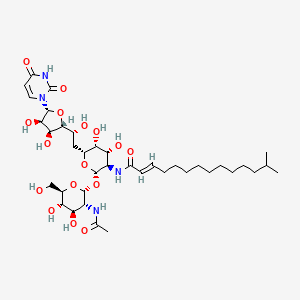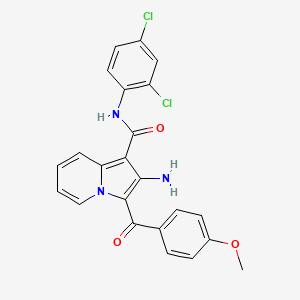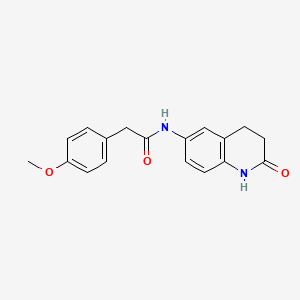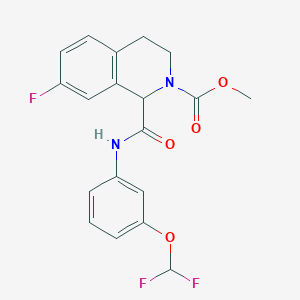
tunicamycin V
説明
Tunicamycin V is a nucleoside natural product that belongs to the tunicamycin family. These compounds are known for their antibacterial, antiviral, and antitumor activities. This compound is particularly notable for its ability to inhibit enzymatic reactions between polyisoprenyl phosphate and UDP-GlcNAc or UDP-MurNAc-pentapeptide, making it a valuable tool in biological research .
準備方法
Synthetic Routes and Reaction Conditions
The total synthesis of tunicamycin V has been accomplished through a series of chemical steps. One notable method involves a 15-step synthesis starting from D-galactal. This synthesis features a Büchner-Curtius-Schlotterbeck (BCS)-type reaction to assemble the complex disaccharide and aldehyde, yielding the tunicamycin core structure . The process includes highly selective azidonitration of D-galactal derivatives and optimized BCS reaction procedures .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces species, such as Streptomyces clavuligerus and Streptomyces lysosuperficus. These bacteria produce this compound as part of a mixture of homologous nucleoside antibiotics .
化学反応の分析
Types of Reactions
Tunicamycin V undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include azides, acetonides, and various catalysts for the BCS reaction . The reaction conditions often involve specific temperature and pH controls to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further biological and chemical studies .
科学的研究の応用
Tunicamycin V has a wide range of scientific research applications:
Chemistry: Used as a biochemical tool to study N-linked glycosylation and protein misfolding.
Biology: Employed in studies of glycoprotein synthesis and the unfolded protein response.
Industry: Utilized in the production of glycosylation inhibitors and other biochemical tools.
作用機序
Tunicamycin V exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine-dolichyl phosphate N-acetylglucosamine-phosphotransferase (GPT). This inhibition blocks the first step in N-linked glycosylation, leading to the accumulation of unfolded proteins in the endoplasmic reticulum and subsequent cell cycle arrest in the G1 phase . This mechanism is particularly useful in studying the unfolded protein response and its role in various diseases .
類似化合物との比較
Tunicamycin V shares similarities with other nucleoside antibiotics, such as:
- Streptovirudins
- Corynetoxins
- MM19290
- Mycospocidin
- Antibiotic 24010
- Quinovosamycins (a deoxy congener)
These compounds share a pseudotrisaccharide core structure and exhibit similar biological activities .
特性
IUPAC Name |
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h12,14-16,19,21-23,26-37,43,45,48-53H,4-11,13,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/b14-12+/t21-,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36-,37+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYZYGMYMLNUHJ-DIRMKAHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62N4O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017533 | |
| Record name | Tunicamycin B2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
830.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66054-36-2, 73942-09-3 | |
| Record name | Tunicamycin V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066054362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tunicamycin B2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUNICAMYCIN V | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RV2Q5O9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2550010.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2550013.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2550016.png)




![2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B2550024.png)
![1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2550025.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2550027.png)


![1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]](/img/structure/B2550031.png)
![{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid](/img/structure/B2550032.png)
